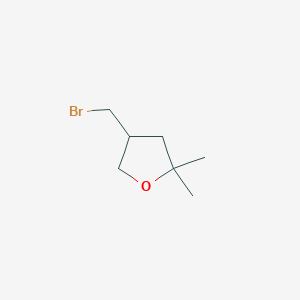

4-(Bromomethyl)-2,2-dimethyltetrahydrofuran

Description

Strategic Significance as a Versatile Synthetic Building Block

The primary strategic importance of 4-(Bromomethyl)-2,2-dimethyltetrahydrofuran in synthesis lies in the reactivity of the bromomethyl (-CH2Br) group. Bromomethyl compounds are a vital class of reagents in organic synthesis, primarily because the bromide ion is an excellent leaving group. nbinno.com This characteristic makes the compound a versatile alkylating agent, capable of undergoing nucleophilic substitution reactions with a wide array of nucleophiles. nbinno.com

This reactivity allows for the introduction of the 2,2-dimethyltetrahydrofuran-4-ylmethyl moiety into various substrates. The compound can be used to form new carbon-carbon and carbon-heteroatom bonds, which is a fundamental operation in molecular construction. nbinno.com For instance, it can react with enolates, amines, thiols, and alkoxides to append the substituted tetrahydrofuran (B95107) ring system onto other molecules. This versatility is crucial in building complex structures, particularly in the fields of medicinal chemistry and materials science, where the specific steric and electronic properties of the tetrahydrofuran unit may be desired.

Table 1: Representative Nucleophilic Substitution Reactions for Bromomethyl Compounds

| Nucleophile Type | Reactant | Resulting Bond | Product Class |

|---|---|---|---|

| Oxygen Nucleophile | Alcohol (ROH), Phenol (B47542) (ArOH) | C-O | Ether |

| Nitrogen Nucleophile | Amine (RNH2) | C-N | Substituted Amine |

| Sulfur Nucleophile | Thiol (RSH) | C-S | Thioether (Sulfide) |

| Carbon Nucleophile | Enolate, Organometallic Reagent | C-C | Elongated Carbon Skeleton |

| Halogen Nucleophile | Iodide (I-) | C-I | Iodomethyl Compound |

Contextualization within Halogenated Furan (B31954) and Tetrahydrofuran Chemistry

This compound belongs to the family of halogenated saturated heterocycles. The tetrahydrofuran ring is a prevalent structural motif in a vast number of natural products and pharmacologically active compounds. mdpi.com The introduction of substituents, such as halogens and alkyl groups, significantly modifies the parent ring's physical and chemical properties.

A key feature of this specific molecule is the gem-dimethyl group at the 2-position. This substitution is known to invoke the "gem-dimethyl effect" or "Thorpe-Ingold effect," which can have significant conformational and reactivity implications. researchgate.netnih.gov The presence of two methyl groups on the same carbon atom restricts bond rotation and can favor specific ring conformations, which in turn can influence the rate and outcome of intramolecular reactions. researchgate.net In medicinal chemistry, the gem-dimethyl group is often intentionally incorporated to enhance binding to biological targets, improve metabolic stability, or favorably modulate a molecule's pharmacokinetic profile. nih.gov

Compared to its unsubstituted or mono-substituted counterparts, the 2,2-dimethyl group also imparts increased stability and a distinct steric profile. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) is noted for its enhanced stability compared to tetrahydrofuran (THF) and is considered a more environmentally benign solvent alternative. d-nb.info This suggests that the 2,2-dimethyltetrahydrofuran (B86795) core of the title compound is a robust chemical scaffold. The presence of the halogen provides a reactive site for further functionalization, a common strategy in the synthesis of complex substituted tetrahydrofurans. nih.govnih.govorganic-chemistry.org

Table 2: Comparative Physical Properties of Related Bromomethyl-Tetrahydrofurans

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Refractive Index |

|---|---|---|---|---|---|

| 2-(Bromomethyl)tetrahydrofuran | 1192-30-9 | C5H9BrO | 165.03 | 1.495 (at 25°C) | - |

| 3-(Bromomethyl)tetrahydrofuran | 165253-29-2 | C5H9BrO | 165.03 | 1.495 (at 25°C) | 1.494 (at 20°C) |

Overview of Research Trajectories for Related Bromomethyl Heterocycles

Heterocyclic compounds form the structural core of a significant percentage of all biologically active molecules and approved pharmaceuticals. nih.gov Consequently, a major trajectory in modern medicinal and synthetic chemistry involves the development of novel methods to synthesize and functionalize these rings. mdpi.comlongdom.orgresearchgate.net Bromomethyl-substituted heterocycles are frequently employed as key intermediates in these synthetic endeavors.

Research on related bromomethyl heterocycles demonstrates their value in creating targeted pharmaceutical compounds. nih.govresearchgate.net For example, bromomethyl-thiophenes are used as precursors in palladium-catalyzed cross-coupling reactions to build more complex aryl-substituted thiophenes with potential therapeutic activities. nih.govresearchgate.net Similarly, other oxygen-containing bromomethyl heterocycles, such as 6-bromomethyl-4H-1,3-dioxin, have been developed as versatile synthetic equivalents for constructing complex carbocycles and heterocycles found in natural products. nih.gov

The overarching trend is to use the bromomethyl group as a reactive handle to link the parent heterocycle to other molecular fragments, thereby generating libraries of novel compounds for biological screening. nih.gov This approach allows chemists to explore the "chemical space" around a particular heterocyclic core. Given the prevalence of the tetrahydrofuran scaffold in bioactive molecules, the research trajectory for a compound like this compound would logically be its use as a building block for new potential therapeutic agents, leveraging the unique steric and electronic properties conferred by its specific substitution pattern.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2,2-dimethyloxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-7(2)3-6(4-8)5-9-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGGASGEXWOMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)CBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromomethyl 2,2 Dimethyltetrahydrofuran

Precursor Identification and Design

The design of a synthetic route begins with the identification of a readily accessible and appropriate precursor. For 4-(bromomethyl)-2,2-dimethyltetrahydrofuran, a hydroxy-functionalized molecule serves as the most direct starting point.

The most logical and widely applicable precursor for the synthesis of this compound is its corresponding primary alcohol, (2,2-dimethyltetrahydrofuran-4-yl)methanol . This precursor contains the complete carbon skeleton and the required functional group—a primary hydroxyl group (-CH₂OH)—at the correct position for direct conversion to the bromomethyl group (-CH₂Br).

The synthesis of this alcohol precursor can be envisioned through standard organic transformations, such as the reduction of a corresponding carboxylic acid or ester derivative (e.g., ethyl 2,2-dimethyltetrahydrofuran-4-carboxylate). This established precursor design provides a convergent and efficient pathway to the target molecule.

An alternative, though less direct, synthetic strategy could involve an olefinic intermediate. A plausible precursor in this category would be 2,2-dimethyl-4-methylenetetrahydrofuran . This approach would require a hydrobromination reaction across the exocyclic double bond.

To achieve the desired anti-Markovnikov addition and form the primary bromide, a radical addition of hydrogen bromide (HBr) would be necessary, typically initiated by peroxides or UV light. This method is effective for generating terminal bromides from terminal alkenes, but it can sometimes be less selective and may require more stringent control of reaction conditions compared to the alcohol bromination route.

Bromination Reactions and Reagents

The conversion of the primary alcohol, (2,2-dimethyltetrahydrofuran-4-yl)methanol, to this compound is the key synthetic step. This transformation requires reagents that can selectively replace the hydroxyl group with a bromine atom without causing rearrangements or other side reactions.

The bromination of primary alcohols is a fundamental and well-documented transformation in organic synthesis. Several reliable methods exist that are known to proceed with high yields and predictability. byjus.com These reactions typically proceed via an Sₙ2 mechanism, which is ideal for unhindered primary alcohols and avoids the formation of carbocation intermediates that could lead to rearrangements. manac-inc.co.jporgosolver.com

Phosphorus tribromide (PBr₃) is a classic and highly effective reagent for converting primary and secondary alcohols into their corresponding alkyl bromides. byjus.commanac-inc.co.jp The reaction offers a significant advantage over using hydrobromic acid as it minimizes the risk of carbocation rearrangements. byjus.com

The mechanism involves the initial reaction of the alcohol's oxygen atom with the electrophilic phosphorus atom of PBr₃. This step converts the hydroxyl group into a much better leaving group (an O-PBr₂ species). Subsequently, a bromide ion, displaced in the initial step, acts as a nucleophile and attacks the carbon atom bearing the leaving group in an Sₙ2 fashion. orgosolver.com This backside attack results in the formation of the C-Br bond and displacement of the leaving group, yielding the final alkyl bromide product. orgosolver.com Due to the Sₙ2 nature of the substitution, if the carbon center were chiral, the reaction would proceed with an inversion of stereochemistry. byjus.com

| Parameter | Description | Common Conditions |

|---|---|---|

| Stoichiometry | One mole of PBr₃ can theoretically react with three moles of alcohol. A slight excess of the alcohol or reagent may be used. | ~0.33 to 0.4 equivalents of PBr₃ per equivalent of alcohol. |

| Solvent | Aprotic solvents that do not react with PBr₃ are preferred. | Diethyl ether, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM). |

| Temperature | The reaction is often started at low temperatures and may be allowed to warm to room temperature. | 0 °C to room temperature. |

| Workup | The reaction is typically quenched by the slow addition of water or ice to destroy excess PBr₃, followed by extraction. | Aqueous workup, separation of layers, and purification by distillation or chromatography. |

The combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) provides a mild and highly efficient method for the bromination of alcohols, known as the Appel reaction. organic-chemistry.orgwikipedia.org This protocol is particularly useful for sensitive substrates because it operates under neutral conditions and generally gives high yields. organic-chemistry.org

The reaction mechanism begins with the formation of a phosphonium (B103445) salt from the reaction between PPh₃ and CBr₄. wikipedia.orgnrochemistry.com The alcohol then reacts with this intermediate, leading to the formation of an alkoxyphosphonium bromide. In the final step, the bromide ion acts as a nucleophile, attacking the carbon of the activated alcohol via an Sₙ2 mechanism. organic-chemistry.orgwikipedia.org This results in the desired alkyl bromide and the formation of triphenylphosphine oxide as a byproduct. nrochemistry.com The strong P=O double bond formed in the byproduct is a major thermodynamic driving force for the reaction. wikipedia.org

| Parameter | Description | Common Conditions |

|---|---|---|

| Stoichiometry | Slight excesses of CBr₄ and PPh₃ are typically used to ensure complete conversion of the alcohol. | 1.1 to 1.5 equivalents of both CBr₄ and PPh₃ per equivalent of alcohol. |

| Solvent | Aprotic, non-polar, or moderately polar solvents are commonly used. | Dichloromethane (DCM), acetonitrile (B52724), tetrahydrofuran (THF). nrochemistry.com |

| Temperature | The reaction is often performed at or below room temperature, highlighting its mild nature. | 0 °C to room temperature. nrochemistry.com |

| Workup | The main challenge is the removal of the triphenylphosphine oxide byproduct, which is often done by crystallization or column chromatography. | Solvent evaporation followed by silica (B1680970) gel chromatography. |

Selective Bromination of Primary Alcohols

Alternative Halogenation Systems

While classical methods for converting alcohols to alkyl bromides often involve reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), several alternative halogenation systems offer milder conditions, improved selectivity, and better functional group tolerance. For the conversion of a precursor like (2,2-dimethyltetrahydrofuran-4-yl)methanol to this compound, these modern reagents can be particularly advantageous.

One prominent alternative is the Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or other bromine sources like N-bromosuccinimide (NBS). This method proceeds through a phosphonium salt intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. The reaction is known for its mild conditions and is often effective for a wide range of alcohols, including primary alcohols.

Another effective system involves the use of a phosphine-free approach with reagents like trimethylsilyl (B98337) bromide (TMSBr). This reagent can convert primary alcohols to their corresponding bromides, often under neutral conditions, which is beneficial for substrates sensitive to acid.

Furthermore, reagents based on sulfonyl chemistry can be employed. For instance, an alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, which is an excellent leaving group. Subsequent nucleophilic substitution with a bromide salt, like lithium bromide (LiBr) or sodium bromide (NaBr), provides the desired alkyl bromide. This two-step process offers a high degree of control and is a reliable method for achieving the desired transformation.

| Reagent System | Typical Conditions | Substrate Scope |

| PPh₃ / CBr₄ (Appel Reaction) | Dichloromethane (CH₂Cl₂), Room Temperature | Primary and Secondary Alcohols |

| PPh₃ / NBS | Dichloromethane (CH₂Cl₂), 0 °C to Room Temperature | Primary and Secondary Alcohols |

| Trimethylsilyl Bromide (TMSBr) | Acetonitrile (CH₃CN), Room Temperature | Primary and Secondary Alcohols |

| Methanesulfonyl Chloride (MsCl), then LiBr | Pyridine, then Acetone | Primary and Secondary Alcohols |

| p-Toluenesulfonyl Chloride (TsCl), then NaBr | Pyridine, then DMF | Primary and Secondary Alcohols |

Radical Bromination Strategies (e.g., N-Bromosuccinimide (NBS))

Radical bromination is a powerful method for the halogenation of allylic and benzylic positions, as well as weakly activated C-H bonds. organic-chemistry.org In the context of synthesizing this compound, this strategy would typically involve the radical bromination of a precursor such as 4-methyl-2,2-dimethyltetrahydrofuran. The most commonly employed reagent for this transformation is N-bromosuccinimide (NBS). organic-chemistry.orglibretexts.org

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation with light. rsc.org The resulting radical abstracts a hydrogen atom from the methyl group at the 4-position of the tetrahydrofuran ring, forming a relatively stable tertiary radical. This radical then reacts with a molecule of bromine (Br₂), which is present in low concentration, to yield the desired product and a bromine radical, which continues the chain reaction. youtube.com

The low concentration of Br₂ is crucial for the selectivity of the reaction and is maintained by the reaction of NBS with the HBr byproduct formed during the propagation step. libretexts.org This prevents competitive electrophilic addition of bromine to any potential double bonds in the molecule. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) under reflux or photochemical conditions. rsc.org

Key parameters influencing the success of radical bromination with NBS include the choice of solvent, the initiator, and the reaction temperature. The stability of the radical intermediate plays a significant role in determining the regioselectivity of the bromination.

| Precursor | Reagent System | Initiator | Solvent | Product |

| 4-Methyl-2,2-dimethyltetrahydrofuran | N-Bromosuccinimide (NBS) | AIBN or BPO | CCl₄ or Cyclohexane | This compound |

Cyclization Pathways to the Tetrahydrofuran Core

The formation of the tetrahydrofuran ring is a critical step in the synthesis of this compound. Various cyclization strategies can be employed, starting from appropriately functionalized acyclic precursors.

Intramolecular Ring Closure Reactions

Intramolecular cyclization is a common and effective method for constructing cyclic ethers like tetrahydrofurans. These reactions involve the formation of a carbon-oxygen bond within a single molecule containing both a nucleophile (typically a hydroxyl group) and an electrophile (often a carbon bearing a leaving group). nih.gov

Nucleophilic cyclization to form a tetrahydrofuran ring typically involves an intramolecular Sₙ2 reaction. nih.gov For the synthesis of a 2,2-dimethyl-substituted tetrahydrofuran, a suitable precursor would be a substituted pentanol (B124592) with a leaving group at the C-4 or C-5 position and a hydroxyl group at C-1 or C-2, respectively, along with gem-dimethyl groups.

For instance, a 2,2-dimethylpentane-1,5-diol (B3051124) derivative could be selectively functionalized to place a good leaving group (e.g., a tosylate, mesylate, or halide) at the C-5 position. Treatment of this intermediate with a base would facilitate an intramolecular Williamson ether synthesis, where the hydroxyl group at C-1 acts as a nucleophile, displacing the leaving group to form the tetrahydrofuran ring. The stereochemistry of the reaction is dependent on the mechanism, with Sₙ2 reactions proceeding with inversion of configuration at the electrophilic carbon.

Lewis acids can be employed to catalyze the cyclization of unsaturated alcohols to form tetrahydrofuran rings. rsc.org This approach often involves the activation of a double or triple bond by the Lewis acid, making it more susceptible to intramolecular nucleophilic attack by a hydroxyl group.

For the synthesis of a 2,2-dimethyltetrahydrofuran (B86795) derivative, a precursor such as a 4,4-dimethyl-pent-1-en-5-ol could be utilized. The Lewis acid would coordinate to the double bond, promoting the intramolecular attack of the hydroxyl group to form the five-membered ring. The choice of Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) can influence the reaction rate and selectivity. rsc.org These cyclizations can often be highly diastereoselective, with the stereochemical outcome influenced by the geometry of the starting material and the nature of the Lewis acid. rsc.org

Cascade Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single pot without the isolation of intermediates. nih.gov The synthesis of substituted tetrahydrofurans can be achieved through various cascade sequences. nih.govrsc.org

One possible cascade approach could involve a Prins-type cyclization. For example, the reaction of a homoallylic alcohol with an aldehyde or ketone in the presence of an acid catalyst can lead to the formation of a tetrahydropyran (B127337) ring, which under certain conditions can rearrange to a tetrahydrofuran.

Another strategy could involve an oxidative cyclization of a diene. For instance, a 1,5-diene could undergo a tandem epoxidation and subsequent intramolecular cyclization, catalyzed by a suitable transition metal complex, to afford the tetrahydrofuran core. The functional groups required for the final target molecule would need to be incorporated into the starting diene or introduced in subsequent steps. The efficiency of cascade reactions lies in their ability to rapidly build molecular complexity from simple starting materials. nih.gov

Bromoetherification of Alkenols

Bromoetherification is a powerful class of reactions for the synthesis of halogenated cyclic ethers. This intramolecular cyclization involves the reaction of an alkenol (an unsaturated alcohol) with a bromine source. In the context of synthesizing this compound, a suitable precursor would be an appropriately substituted pentenol.

The reaction is typically initiated by an electrophilic bromine species which activates the double bond, making it susceptible to nucleophilic attack by the hydroxyl group. Recent advancements have focused on milder and more environmentally friendly methods. For instance, visible-light-induced photoredox catalysis has emerged as a valuable tool. nih.govnih.gov In such a system, a photocatalyst, like Ru(bpy)₃Cl₂, is excited by light and interacts with a bromine source, such as carbon tetrabromide (CBr₄), to generate the reactive bromine species in situ. nih.govnih.gov This method avoids the direct use of hazardous molecular bromine. nih.govnih.gov

The general mechanism proceeds through the formation of a bromonium ion intermediate from the alkene. The tethered alcohol then attacks this intermediate in an intramolecular fashion to form the tetrahydrofuran ring. nih.gov The regioselectivity of this cyclization (i.e., the size of the ring formed) is a critical aspect of this methodology.

| Reaction | Reactant | Key Reagents | Product | Advantage |

| Photocatalytic Bromoetherification | Alkenol | Ru(bpy)₃Cl₂, CBr₄, Visible Light | β-Bromotetrahydrofuran | Mild conditions, avoids molecular bromine nih.govnih.gov |

Stereoselective and Enantioselective Synthesis

Controlling the three-dimensional arrangement of atoms is crucial in modern synthetic chemistry. For this compound, the carbon atom at the 4-position is a stereocenter. Therefore, methods that can selectively produce one enantiomer or diastereomer are highly desirable.

Chiral-Ruthenium-Catalyzed Transfer Hydrogenation Approaches

Asymmetric transfer hydrogenation (ATH) is a robust method for the enantioselective reduction of ketones and other prochiral molecules. Chiral ruthenium catalysts are particularly effective for this transformation. researchgate.net While direct synthesis of the target molecule via this method is not commonly documented, this approach could be envisioned as part of a multi-step synthesis. For instance, a precursor ketone containing the necessary carbon skeleton could be reduced enantioselectively to a chiral alcohol using a ruthenium catalyst. researchgate.net This chiral alcohol could then be converted to the final bromomethyl compound. The dynamic kinetic resolution (DKR) of certain racemic substrates can also be achieved, constructing two stereocenters in one step. researchgate.net

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. Various strategies have been developed for the diastereoselective synthesis of substituted tetrahydrofurans. rsc.org One powerful approach involves the highly diastereoselective Diels-Alder cycloaddition between a furan (B31954) derivative and a chiral dienophile. rsc.org The resulting cycloadduct can then be transformed through stereoselective manipulations, such as ring-opening metathesis or oxidative cleavage, to yield a highly substituted tetrahydrofuran core. rsc.org Although this specific application to this compound is not detailed in the literature, the principles provide a clear pathway for accessing such structures with high diastereocontrol.

Regioselective Ring Transformation Approaches

Ring transformation reactions offer another avenue for synthesizing complex heterocyclic structures. These can include ring-opening, ring-closing, or ring-rearrangement reactions. For example, Lewis acid-mediated ring contraction strategies have been used to convert larger rings, like 4,5-dihydro-1,3-dioxepins, into 2,3,4-trisubstituted tetrahydrofurans. The regioselectivity of these transformations is key to ensuring the formation of the desired constitutional isomer.

Process Optimization and Scalability Considerations

Moving a synthetic route from a laboratory scale to industrial production requires careful optimization of reaction conditions to maximize yield, minimize waste, and ensure economic viability.

| Parameter | Example Strategy | Impact |

| Catalyst/Ligand | Using DPE-Phos in Pd-catalyzed cyclization chemicalbook.com | Increased reaction yield |

| Solvent | Screening various solvents for optimal reactivity/selectivity | Improved efficiency and selectivity |

| Temperature | Adjusting temperature to balance reaction rate and side reactions | Higher purity and yield |

Reaction Condition Parameterization (Temperature, Solvent, Time)

The conversion of a primary alcohol, such as (2,2-dimethyltetrahydrofuran-4-yl)methanol, to the corresponding bromide is a well-established synthetic transformation. The parameterization of reaction conditions, including temperature, solvent, and reaction time, is crucial for optimizing the yield and purity of this compound. The choice of these parameters is highly dependent on the selected brominating agent.

Common reagents for this conversion include phosphorus tribromide (PBr₃), the Appel reaction (using triphenylphosphine and a bromine source like carbon tetrabromide or N-bromosuccinimide), and thionyl bromide (SOBr₂). commonorganicchemistry.com

Temperature: The reaction temperature is a critical factor influencing the rate of reaction and the potential for side reactions. For reactions with PBr₃, the process is often initiated at a reduced temperature, such as 0 °C, to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to ensure completion. chemguide.co.uk Appel reactions are typically carried out over a range of temperatures, from 0 °C to reflux, depending on the reactivity of the alcohol and the specific bromine source used. commonorganicchemistry.com For instance, the bromination of 4-methylbenzonitrile to 4-(bromomethyl)benzonitrile using N-bromosuccinimide (NBS) and a radical initiator is conducted at reflux in carbon tetrachloride for 8 hours. rsc.org

Solvent: The choice of solvent is dictated by the solubility of the reactants and its compatibility with the reaction conditions. Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are common solvents for many bromination reactions due to their inertness and ability to dissolve a wide range of organic compounds. For the Appel reaction, solvents like acetonitrile or dichloromethane are frequently employed. It is noteworthy that 2-methyltetrahydrofuran (B130290) (2-MeTHF) itself is considered a greener alternative to THF in many applications, as it is derived from renewable resources and has better performance characteristics, such as a higher boiling point and lower water miscibility. wikipedia.org

Time: The reaction time can vary significantly, from a few hours to overnight, to ensure the complete conversion of the starting alcohol. Reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). For example, a solvent-free procedure for converting alcohols to alkyl bromides using pyridinium-based ionic liquids showed complete conversion for various alcohols within 2.5 to 7 hours. researchgate.net

The following interactive data table summarizes typical reaction parameters for the bromination of primary alcohols to primary alkyl bromides, which can be considered analogous to the synthesis of this compound from its corresponding alcohol.

| Reagent System | Typical Solvent(s) | Typical Temperature Range (°C) | Typical Reaction Time (hours) |

| PBr₃ | Dichloromethane, Diethyl ether | 0 to reflux | 2 - 12 |

| PPh₃ / CBr₄ (Appel) | Dichloromethane, Acetonitrile | 0 to reflux | 1 - 24 |

| PPh₃ / NBS (Appel) | Tetrahydrofuran, Dichloromethane | 0 to room temperature | 1 - 6 |

| SOBr₂ | Dichloromethane | Room temperature to reflux | 2 - 12 |

| HBr (aqueous) | Water, Phase-transfer catalyst | 80 - 110 | 6 - 24 |

This table presents generalized conditions and the optimal parameters for the synthesis of this compound would require experimental optimization.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact through the use of safer reagents and solvents, improving atom economy, and reducing waste.

Alternative Brominating Reagents: Traditional brominating agents like PBr₃ and SOBr₂ can be hazardous to handle and produce stoichiometric amounts of phosphorus or sulfur-containing byproducts. Greener alternatives are being actively explored. For example, the use of pyridinium-based ionic liquids as both the solvent and the brominating agent represents a solvent-free approach that can be more environmentally benign than the conventional Appel reaction. researchgate.net Another approach involves the in situ generation of the brominating species. For instance, a bromide-bromate couple can be used to generate bromine in situ, and when coupled with an oxidant like hydrogen peroxide, it can be used for the selective oxidation of alcohols, which is a related green oxidation method. rsc.orgrsc.orgresearchgate.net

Safer Solvents: The use of hazardous solvents like carbon tetrachloride, which has been traditionally used in radical brominations, is now largely avoided due to its toxicity and environmental impact. commonorganicchemistry.com As mentioned, 2-methyltetrahydrofuran (2-MeTHF) is a promising green solvent that could potentially be used for the synthesis of its own derivative, this compound. wikipedia.org Water is the most environmentally friendly solvent, and methods for bromination in aqueous media are highly desirable. Mandelic acid has been shown to catalyze the highly regioselective aromatic bromination with N-bromosuccinimide under aqueous conditions at room temperature. organic-chemistry.org While this applies to aromatic systems, it highlights the ongoing research into aqueous-phase halogenations.

Catalytic Methods: The development of catalytic methods for bromination is a key goal in green chemistry. While direct catalytic bromination of unactivated C-H bonds is challenging, catalytic versions of the Appel reaction have been developed. These methods use a catalytic amount of a phosphine (B1218219) oxide and a stoichiometric amount of a reagent like oxalyl chloride to regenerate the active halogenating species, thus reducing the amount of phosphine-related waste. researchgate.net

The following table outlines some green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Conventional Approach | Greener Alternative |

| Safer Reagents | Stoichiometric PBr₃ or SOBr₂ | In situ generation of Br₂ (e.g., from bromide/bromate), catalytic Appel reaction. |

| Safer Solvents | Chlorinated solvents (e.g., CCl₄, CH₂Cl₂) | 2-Methyltetrahydrofuran, water (if applicable), ionic liquids. |

| Atom Economy | Appel reaction generates stoichiometric triphenylphosphine oxide waste. | Catalytic methods that regenerate the active species. |

| Waste Reduction | Use of stoichiometric reagents leads to significant byproduct formation. | Use of catalytic systems and recyclable reagents/solvents. |

By carefully selecting reagents and reaction conditions that align with the principles of green chemistry, the synthesis of this compound can be made more sustainable and environmentally responsible.

Reactivity and Reaction Mechanisms of 4 Bromomethyl 2,2 Dimethyltetrahydrofuran

Reactions at the Bromomethyl Functionality

The carbon-bromine bond in the bromomethyl group is polar, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. The primary nature of this electrophilic carbon atom strongly favors bimolecular reaction mechanisms.

Nucleophilic substitution is a fundamental reaction for 4-(bromomethyl)-2,2-dimethyltetrahydrofuran. The reaction pathway is determined by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

As a primary alkyl halide, this compound overwhelmingly favors the SN2 (Substitution, Nucleophilic, Bimolecular) pathway. The SN1 mechanism is highly disfavored because it would require the formation of a highly unstable primary carbocation. The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.

The rate of the SN2 reaction is sensitive to steric hindrance. libretexts.orgcymitquimica.com In the case of this compound, the bulky tetrahydrofuran (B95107) ring, particularly the gem-dimethyl group at the C2 position, creates steric congestion around the reaction center. This hindrance can impede the backside approach of the nucleophile, potentially leading to slower reaction rates compared to less hindered primary alkyl halides like 1-bromobutane.

| Factor | Influence on this compound | Favored Pathway |

| Substrate | Primary (1°) alkyl bromide | SN2 |

| Carbocation Stability | Primary carbocation would be highly unstable | SN1 is disfavored |

| Steric Hindrance | Moderate steric hindrance from the substituted THF ring | SN2 rate may be reduced, but it remains the favored pathway |

| Leaving Group | Bromide (Br⁻) is a good leaving group | Favors both SN1 and SN2 |

| Solvent | Polar aprotic solvents (e.g., Acetone, DMSO, THF) | SN2 |

When this compound reacts with oxygen nucleophiles, the bromine atom is replaced by an oxygen-containing group.

Hydrolysis: Reaction with water (a weak nucleophile) typically requires heat and proceeds slowly via an SN2 mechanism to yield (2,2-dimethyltetrahydrofuran-4-yl)methanol.

Alcoholysis: Reaction with an alcohol (ROH) or an alkoxide (RO⁻) yields an ether. Stronger nucleophiles like alkoxides (e.g., sodium ethoxide) react readily in an SN2 fashion. The use of an alcohol as a solvent may lead to a solvolysis reaction, which is generally slower.

General Reaction Scheme: C₇H₁₃BrO + RO⁻ → C₇H₁₃O-OR + Br⁻

Nitrogen nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, react with this compound to form new carbon-nitrogen bonds, a process known as amination. These reactions typically proceed via an SN2 mechanism. The reaction with ammonia or primary amines can lead to multiple alkylations, so reaction conditions must be carefully controlled to obtain the desired product. Using a large excess of the amine can favor the formation of the primary substitution product.

General Reaction Scheme: C₇H₁₃BrO + R₂NH → [C₇H₁₃O-NR₂H]⁺Br⁻

Sulfur nucleophiles are generally excellent nucleophiles and react efficiently with primary alkyl halides. Thiols (RSH) and especially their conjugate bases, thiolates (RS⁻), readily displace the bromide from this compound via an SN2 pathway to form thioethers (sulfides).

General Reaction Scheme: C₇H₁₃BrO + RS⁻ → C₇H₁₃O-SR + Br⁻

| Nucleophile Type | Example Nucleophile | Product Functional Group |

| Oxygen | OH⁻ (Hydroxide) | Alcohol |

| RO⁻ (Alkoxide) | Ether | |

| Nitrogen | NH₃ (Ammonia) | Primary Amine |

| RNH₂ (Primary Amine) | Secondary Amine | |

| Sulfur | HS⁻ (Hydrosulfide) | Thiol |

| RS⁻ (Thiolate) | Thioether |

Forming new carbon-carbon bonds is crucial in organic synthesis, and this compound serves as an electrophile in these reactions.

Cyanation: The cyanide ion (CN⁻) is a good nucleophile that reacts via an SN2 mechanism to replace the bromide, yielding (2,2-dimethyltetrahydrofuran-4-yl)acetonitrile. This reaction extends the carbon chain by one atom and introduces a nitrile group, which is a versatile functional group.

Malonate Alkylation: The enolate derived from diethyl malonate is a soft carbon nucleophile that attacks the primary bromide in a classic SN2 alkylation. organic-chemistry.orgyoutube.com This reaction is a powerful method for forming a new carbon-carbon bond. The initial product, a substituted malonic ester, can be further hydrolyzed and decarboxylated to produce a carboxylic acid. youtube.com

Grignard Reactions: It is generally not feasible for a Grignard reagent to act as a nucleophile in an SN2 reaction with an alkyl halide. masterorganicchemistry.com Instead, this compound is used to form a Grignard reagent. By reacting it with magnesium metal in an ether solvent (like diethyl ether or THF), (2,2-dimethyltetrahydrofuran-4-yl)methylmagnesium bromide is formed. adichemistry.comwikipedia.org This organometallic compound then acts as a potent carbon nucleophile or a strong base in subsequent reactions with various electrophiles like aldehydes, ketones, or esters. masterorganicchemistry.commnstate.eduleah4sci.com

Elimination reactions compete with nucleophilic substitutions and result in the formation of an alkene. The favored pathway, E1 or E2, depends on the substrate, base, and reaction conditions.

For this compound, which is a primary alkyl halide, the E2 (Elimination, Bimolecular) mechanism is the dominant elimination pathway. masterorganicchemistry.com This reaction requires a strong, sterically hindered base (such as potassium tert-butoxide) and typically heat. The E2 mechanism is a concerted process where the base removes a proton from the beta-carbon (the carbon adjacent to the one bearing the bromine) at the same time the C-Br bond breaks and a double bond forms.

The E1 (Elimination, Unimolecular) pathway is highly unlikely as it proceeds through the same unstable primary carbocation intermediate as the SN1 reaction.

In the E2 reaction of this compound, the base abstracts a proton from the C4 position of the tetrahydrofuran ring. This results in the formation of 2,2-dimethyl-4-methylenetetrahydrofuran as the primary product. According to Zaitsev's rule, eliminations tend to form the most substituted (and thus most stable) alkene; however, in this case, there is only one possible elimination product. google.com

| Reaction Pathway | Substrate Requirement | Base Requirement | Key Feature | Product of this compound |

| E2 | Primary, Secondary, or Tertiary | Strong, often bulky base | Concerted, single-step mechanism | 2,2-Dimethyl-4-methylenetetrahydrofuran |

| E1 | Tertiary > Secondary | Weak base | Stepwise, via carbocation | Not observed |

Organometallic Reactions

The C-Br bond in this compound allows for the formation of various organometallic reagents, which are powerful intermediates in organic synthesis for creating new carbon-carbon bonds.

One of the most fundamental transformations of alkyl halides is the formation of a Grignard reagent. This involves the reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). adichemistry.comwikipedia.org The magnesium undergoes oxidative insertion into the carbon-bromine bond, converting the electrophilic carbon of the alkyl bromide into a highly nucleophilic carbon center. adichemistry.com

The reaction must be conducted under anhydrous conditions, as Grignard reagents are strong bases and will react readily with protic solvents like water. researchgate.netyoutube.com The surface of the magnesium metal often requires activation to initiate the reaction, which can be achieved by adding a small amount of iodine or 1,2-dibromoethane. wikipedia.org The resulting Grignard reagent, (2,2-dimethyltetrahydrofuran-4-yl)methylmagnesium bromide, exists in solution in equilibrium with other organomagnesium species, as described by the Schlenk equilibrium. wikipedia.orgresearchgate.net A common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl bromide, leading to the formation of a dimer. researchgate.net

Table of Grignard Formation Conditions

| Reagent | Solvent | Activating Agent | Key Considerations |

|---|

Organolithium reagents can be prepared from this compound, typically through direct reaction with lithium metal in a non-polar solvent. This process is analogous to Grignard formation but yields a more reactive organometallic species.

More significantly, the initial organometallic compound (either Grignard or organolithium) can undergo transmetalation, a process where the metal is exchanged for another. This is a key step in preparing other organometallic reagents for specific cross-coupling reactions. For instance, reacting the Grignard reagent with zinc chloride (ZnCl₂) would produce the corresponding organozinc reagent, which is a substrate for Negishi coupling. wikipedia.org Similarly, reaction with a tin halide would generate an organostannane for Stille coupling.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by combining two different organic fragments with the aid of a transition metal catalyst, most commonly palladium. fishersci.fr this compound, as a primary alkyl bromide, can serve as the electrophilic partner in these reactions. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. illinois.eduwikipedia.org

Suzuki Coupling: This reaction couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org While challenging for sp³-hybridized carbons, advancements have enabled the coupling of alkyl bromides. The reaction requires a palladium catalyst and a base to activate the boronic acid. organic-chemistry.org For example, a similar substrate, 2-bromo-5-(bromomethyl)thiophene, has been successfully used in Suzuki reactions with various aryl boronic acids. nih.gov

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org The direct use of unactivated alkyl halides is less common but possible under specific conditions, often involving a radical-based mechanism rather than the traditional catalytic cycle. nih.govbeilstein-journals.org The intramolecular version of the Heck reaction is particularly powerful for forming cyclic structures. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.org While the classic Sonogashira reaction is not typically used with alkyl halides, related nickel-catalyzed variants have been developed that can couple non-activated alkyl halides with alkynes. wikipedia.org

Negishi Coupling: The Negishi coupling is a versatile reaction that couples an organozinc reagent with an organohalide. wikipedia.orgorganic-chemistry.org It is particularly effective for coupling sp³-hybridized carbons. organic-chemistry.org The organozinc reagent derived from this compound could be coupled with various aryl or vinyl halides in the presence of a palladium or nickel catalyst. wikipedia.orgnih.gov

Stille Reaction: The Stille reaction involves the coupling of an organotin (stannane) reagent with an organohalide. wikipedia.orgorganic-chemistry.org Organostannanes are stable and tolerant of many functional groups, though their toxicity is a drawback. wikipedia.orglibretexts.org The reaction is catalyzed by palladium and can be used to couple sp³ centers.

Table of Representative Cross-Coupling Reactions for Primary Alkyl Bromides

| Reaction Name | Coupling Partner | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki | Organoboron Reagent | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands | Requires a base (e.g., K₂CO₃, KF); low toxicity of boron reagents. wikipedia.orgorganic-chemistry.org |

| Heck | Alkene | Pd(OAc)₂ | More common for aryl/vinyl halides; can proceed via radical pathways for alkyl halides. organic-chemistry.orgbeilstein-journals.org |

| Sonogashira | Terminal Alkyne | Pd/Cu or Ni catalysts | Classic Pd/Cu system is for aryl/vinyl halides; Ni catalysts can couple alkyl halides. wikipedia.org |

| Negishi | Organozinc Reagent | Pd(0) or Ni(0) complexes | High functional group tolerance and effectiveness for sp³-sp² coupling. wikipedia.orgorganic-chemistry.org |

| Stille | Organostannane Reagent | Pd(PPh₃)₄ | Air and moisture stable reagents, but tin compounds are toxic. wikipedia.orgorganic-chemistry.org |

Radical Reactions

In addition to polar, two-electron reactions, the C-Br bond of this compound can undergo homolytic cleavage to form a carbon-centered radical. This is typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) with light or heat. libretexts.orgnih.gov

Once formed, the (2,2-dimethyltetrahydrofuran-4-yl)methyl radical can participate in various synthetic transformations:

Radical Addition: The radical can add across the double bond of an alkene, creating a new C-C bond and a new radical species, which then continues the chain reaction. nih.gov

Atom Transfer: The radical can abstract an atom (e.g., a hydrogen atom from tributyltin hydride) in a reduction reaction, effectively replacing the bromine with hydrogen.

Cyclization: If an unsaturated functional group is present elsewhere in the molecule, intramolecular radical cyclization can occur to form new ring systems.

These radical reactions offer a complementary approach to the ionic reactions described above, often proceeding under milder conditions and with different selectivity. libretexts.org

Radical Cyclization Reactions

The bromomethyl group in this compound is a key functional handle for initiating radical reactions. Radical cyclization reactions are powerful methods for forming cyclic compounds and proceed through radical intermediates. wikipedia.org These reactions are typically initiated by the generation of a radical at the carbon bearing the bromine atom.

In analogous systems, such as other bromoalkyl ethers, the process generally involves three main steps:

Radical Generation: A radical initiator, often a tin hydride like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), is used to abstract the bromine atom, generating a primary alkyl radical.

Cyclization: The newly formed radical can then attack an intramolecular π-system, such as an alkene or alkyne, if one is present elsewhere in the molecule. This intramolecular attack leads to the formation of a new ring. The regioselectivity of this step is often governed by Baldwin's rules, with 5-exo cyclizations being generally favored.

Quenching: The cyclized radical is then quenched, often by abstracting a hydrogen atom from the tin hydride reagent, to give the final product and regenerate the tin radical, which continues the chain reaction.

For this compound to undergo such a reaction, the molecule would need to be further substituted with an appropriate unsaturated group to act as the radical acceptor. The stereoselectivity of such cyclizations in related tetrahydrofuran systems is influenced by the steric environment around the reacting centers. rsc.orgnih.gov For instance, substituents on the tetrahydrofuran ring can direct the approach of the radical to the π-system, leading to specific diastereomers. rsc.org Radical-mediated cyclizations have proven effective in the stereoselective synthesis of complex bis(tetrahydrofurans). nih.gov

Reductive Debromination

Reductive debromination is a reaction that replaces the bromine atom with a hydrogen atom, effectively reducing the bromomethyl group to a methyl group. This transformation can be achieved using various reducing agents and is a common reaction for organobromine compounds.

Common methods for the reductive debromination of α-bromomethyl compounds include:

Tin Hydrides: Reagents like tributyltin hydride (Bu₃SnH) are effective for the reductive dehalogenation of alkyl halides via a radical chain mechanism.

Silanes: Certain silanes, in the presence of a radical initiator, can also serve as reducing agents.

Metal-Mediated Reductions: Some metals or metal salts can effect the reduction of the C-Br bond.

Photocatalysis: Modern methods have employed photocatalysts for the reductive dehalogenation of various organic halides under mild conditions.

In a typical reaction with Bu₃SnH, the tributyltin radical abstracts the bromine atom to form a primary alkyl radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the debrominated product, 4-methyl-2,2-dimethyltetrahydrofuran, and a new tributyltin radical to propagate the chain.

Studies on vic-dibromides (compounds with bromine atoms on adjacent carbons) have shown that debromination can be achieved using agents like anisidines, leading to the formation of alkenes. nih.govnih.gov While the substrate is not a vic-dibromide, this highlights the range of reagents capable of effecting C-Br bond cleavage.

| Reagent/Method | Typical Conditions | Product of Reaction with this compound |

| Tributyltin hydride (Bu₃SnH) | AIBN (initiator), heat or light | 4-Methyl-2,2-dimethyltetrahydrofuran |

| Tris(trimethylsilyl)silane | AIBN (initiator), heat | 4-Methyl-2,2-dimethyltetrahydrofuran |

| Samarium(II) iodide (SmI₂) | THF, HMPA | 4-Methyl-2,2-dimethyltetrahydrofuran |

Reactions Involving the Tetrahydrofuran Ring System

Ring-Opening Reactions

The tetrahydrofuran (THF) ring is generally stable but can undergo ring-opening reactions under specific conditions, typically involving strong acids or Lewis acids. mdpi.comresearchgate.net These reactions proceed by activation of the ether oxygen, making the ring susceptible to nucleophilic attack.

The mechanism for Lewis acid-catalyzed ring-opening generally involves the following steps:

Coordination: A Lewis acid (e.g., BF₃, AlCl₃, Yb(OTf)₃) coordinates to the oxygen atom of the tetrahydrofuran ring. researchgate.netnih.govmdpi.com

Oxonium Ion Formation: This coordination makes the oxygen atom more electrophilic, forming an oxonium ion intermediate.

Nucleophilic Attack: A nucleophile, which can be the counter-ion from the Lewis acid (e.g., a halide) or another nucleophile present in the reaction mixture, attacks one of the α-carbons (the carbons adjacent to the oxygen). This attack proceeds via an Sₙ2 mechanism, leading to the opening of the ring.

In the case of this compound, the presence of the two methyl groups at the C2 position would sterically hinder nucleophilic attack at that carbon. Therefore, nucleophilic attack would be expected to occur preferentially at the C5 carbon, leading to a specific regiochemical outcome. For example, reaction with an acyl halide in the presence of a Lewis acid would be expected to yield a halo-substituted ester.

Theoretical studies on the ring-opening of THF by frustrated Lewis pairs (FLPs) have also provided insight into the activation barriers and intermediates of such reactions. nih.gov

| Lewis Acid Catalyst | Nucleophile | Expected Major Product |

| Boron trifluoride (BF₃) | Fluoride (from BF₃) | F-(CH₂)₂-CH(CH₂Br)-C(CH₃)₂-OH |

| Ytterbium(III) triflate (Yb(OTf)₃) | Acetic Anhydride | AcO-(CH₂)₄-O-C(CH₃)₂-CH(CH₂Br)-CH₂OAc |

| Samarium(II) iodide (SmI₂) | Iodide (from SmI₂) | I-(CH₂)₂-CH(CH₂Br)-C(CH₃)₂-OH |

Functionalization of the Tetrahydrofuran Core (e.g., C-H Activation)

Direct functionalization of the C-H bonds of the tetrahydrofuran ring offers a route to introduce new substituents without pre-functionalization. The C-H bonds α to the ether oxygen (at the C2 and C5 positions) are the most activated towards radical or oxidative functionalization due to the stabilizing effect of the adjacent oxygen atom on potential radical or cationic intermediates.

Recent advances in photoredox catalysis have enabled the site-selective α-C–H functionalization of tetrahydrofuran itself. rsc.org For instance, a transition-metal-free strategy using a photocatalyst can generate bromine radicals that selectively abstract a hydrogen atom from the α-position of THF. The resulting THF-based radical can then engage in C-C or C-S bond-forming reactions with suitable partners. rsc.org

Applying this logic to this compound, the C5 position would be the primary site for such C-H functionalization, as the C2 position is fully substituted with two methyl groups. This would allow for the introduction of aryl, alkyl, or thio groups at the C5 position of the ring. Nickel-catalyzed photoredox reactions have also been shown to be effective for the α-oxy C(sp³)–H arylation of cyclic ethers. organic-chemistry.org

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Intermediates

The reactions of this compound involve several key reactive intermediates depending on the reaction type.

Radical Intermediates: In radical cyclization and reductive debromination reactions, the primary intermediate is the 4-(2,2-dimethyltetrahydrofuran-4-yl)methyl radical . This is a primary alkyl radical formed by the homolytic cleavage of the C-Br bond. The stability and subsequent reactions of this radical dictate the product distribution. In cyclization reactions, this radical adds to a π-system to form a new, cyclized radical intermediate. The detection and characterization of such short-lived radical intermediates can be challenging, often relying on indirect methods like radical trapping experiments or computational studies. chimia.chresearchgate.net

Oxonium Ions: During acid-catalyzed ring-opening reactions, the key intermediate is a cyclic oxonium ion . This is formed by the protonation or coordination of a Lewis acid to the ether oxygen. This positively charged intermediate activates the C-O bonds of the ring towards nucleophilic attack, facilitating the ring-opening process. The structure and stability of this intermediate influence the regioselectivity of the nucleophilic attack.

Carbocationic Intermediates: While less common, under strongly acidic conditions or with substrates that can stabilize a positive charge, ring-opening could potentially proceed through a carbocationic intermediate after the initial C-O bond cleavage. However, for a primary substituted THF like this, an Sₙ2-type attack on the oxonium ion is more likely.

The table below summarizes the key intermediates postulated for the different reaction types.

| Reaction Type | Key Intermediate | Method of Generation | Subsequent Fate |

| Radical Cyclization | 4-(2,2-dimethyltetrahydrofuran-4-yl)methyl radical | Homolytic cleavage of C-Br bond by a radical initiator | Intramolecular addition to a π-system |

| Reductive Debromination | 4-(2,2-dimethyltetrahydrofuran-4-yl)methyl radical | Homolytic cleavage of C-Br bond by a radical initiator | Hydrogen atom abstraction |

| Ring-Opening | Cyclic Oxonium Ion | Coordination of a Lewis acid to the ether oxygen | Nucleophilic attack at an α-carbon |

Kinetic Isotope Effects

The study of kinetic isotope effects (KIEs) provides valuable insight into the reaction mechanism by which this compound undergoes substitution reactions. By replacing an atom at a specific position in the molecule with one of its heavier isotopes, changes in the reaction rate can be observed, which helps in elucidating the rate-determining step and the structure of the transition state. libretexts.org For a primary alkyl bromide like this compound, nucleophilic substitution reactions are of primary interest.

A common isotopic substitution involves replacing hydrogen (¹H) with deuterium (B1214612) (²H). libretexts.org In the context of this compound, secondary kinetic isotope effects are particularly informative for distinguishing between S(_N)1 and S(_N)2 pathways. wikipedia.org A secondary kinetic isotope effect is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org

For instance, in an S(_N)2 reaction, where a nucleophile attacks the α-carbon and displaces the bromide ion in a single concerted step, a small secondary kinetic isotope effect is expected. The hybridization of the α-carbon changes from sp³ in the reactant to a trigonal bipyramidal sp²-like transition state. This change in hybridization leads to a slight stiffening of the C-H bonds, resulting in a small normal or inverse KIE (k(_H)/k(_D) ≠ 1).

Conversely, in a hypothetical S(_N)1 reaction, the rate-determining step would be the formation of a carbocation intermediate. The hybridization of the α-carbon changes from sp³ to sp², which would result in a more significant secondary kinetic isotope effect (typically k(_H)/k(_D) > 1). wikipedia.org

Table 1: Hypothetical Kinetic Isotope Effects for the Reaction of this compound with a Nucleophile

| Isotopic Substitution Position | Reaction Type | k(_H)/k(_D) | Interpretation |

| α-carbon | S(_N)2 | ~1.05 | Indicates a concerted mechanism with a tight transition state. |

| α-carbon | S(_N)1 | ~1.15 | Suggests the formation of a carbocation intermediate in the rate-determining step. |

| β-carbon | S(_N)2 | ~1.02 | A small effect due to hyperconjugation stabilizing the transition state. |

Note: The data in this table is illustrative and represents typical values for the described reaction types.

Detailed research into the reactions of similar primary alkyl halides supports that the substitution reactions of this compound would predominantly proceed via an S(_N)2 mechanism, and therefore, exhibit a small secondary kinetic isotope effect at the α-carbon.

Solvent Effects on Reactivity

The choice of solvent has a profound impact on the rate and mechanism of nucleophilic substitution reactions of this compound. wikipedia.org Solvents can influence reactivity by stabilizing or destabilizing the reactants, transition states, and any potential intermediates through various intermolecular interactions. rsc.org The effect of the solvent is largely dependent on its polarity and whether it is protic or aprotic. libretexts.org

For the S(_N)2 reaction of this compound, which involves a charged nucleophile, the solvent's ability to solvate the nucleophile is a critical factor.

Polar Protic Solvents: These solvents, such as water and alcohols, have O-H or N-H bonds and are capable of hydrogen bonding. spcmc.ac.in While they can dissolve ionic nucleophiles, they also form a strong solvation shell around the nucleophile through hydrogen bonds. libretexts.org This extensive solvation stabilizes the nucleophile, making it less reactive and thus slowing down the rate of an S(_N)2 reaction. libretexts.org

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) possess a dipole moment but lack O-H or N-H bonds. spcmc.ac.in They can effectively solvate the cation of a nucleophilic salt but are less effective at solvating the anionic nucleophile. This "naked" and less stabilized nucleophile is more reactive, leading to a significant increase in the rate of an S(_N)2 reaction. wikipedia.org

Nonpolar Solvents: Solvents such as hexane (B92381) and benzene (B151609) are generally poor choices for reactions involving charged nucleophiles, as they cannot effectively dissolve the reactants, leading to very slow reaction rates.

The relative rates of an S(_N)2 reaction of this compound with a given nucleophile are expected to increase dramatically when switching from a polar protic to a polar aprotic solvent.

Table 2: Hypothetical Relative Rate Constants for the S(_N)2 Reaction of this compound with Azide (N(_3)(-)) in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate Constant (k(_rel)) |

| Methanol | 32.7 | Polar Protic | 1 |

| Ethanol | 24.5 | Polar Protic | 0.5 |

| Acetone | 20.7 | Polar Aprotic | 500 |

| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 2800 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 1300 |

Note: The data in this table is illustrative and based on general trends observed for S(_N)2 reactions.

The data clearly indicates that polar aprotic solvents significantly accelerate the rate of S(_N)2 reactions for substrates like this compound. This is a direct consequence of the decreased solvation of the anionic nucleophile, which increases its ground-state energy and thereby reduces the activation energy of the reaction. wikipedia.org

Synthetic Applications of 4 Bromomethyl 2,2 Dimethyltetrahydrofuran As a Key Intermediate

Construction of Complex Organic Scaffolds

The utility of 4-(Bromomethyl)-2,2-dimethyltetrahydrofuran in constructing complex organic scaffolds is not detailed in existing chemical literature. While alkylating agents are fundamental to organic synthesis, the application of this specific reagent in the generation of intricate molecular architectures has not been a focus of published research.

Heterocyclic Synthesis

The alkylating nature of the bromomethyl group suggests a potential for use in heterocyclic synthesis, for example, through N-alkylation of amines or O-alkylation of alcohols to form new heterocyclic rings. Despite this theoretical potential, specific methodologies employing this compound have not been reported.

Synthesis of Spiro Compounds

A literature search did not yield any reports on the application of this compound in the synthesis of spiro compounds. The formation of spirocycles requires specific precursors that can undergo spirocyclization, and this compound has not been identified as a suitable substrate for such transformations in published studies.

Natural Product Synthesis (as a building block for fragments)

While the 2,2-dimethyltetrahydrofuran (B86795) substructure is present in some natural products, this compound has not been cited as a common or strategic building block for their total synthesis. Synthetic chemists often opt for other precursors or build the tetrahydrofuran (B95107) ring during the synthetic sequence rather than introducing it as a pre-formed, functionalized fragment like this one.

Precursors to Polyethers

The synthesis of polyether natural products, such as those found in marine organisms, involves precise and stereocontrolled methods for forming ether linkages and constructing cyclic ether systems. A review of synthetic routes towards these molecules shows no utilization of this compound as a precursor fragment.

Intermediates for Macrolactones

The synthesis of macrolactones involves the formation of a large lactone ring, often from a long-chain hydroxy acid. While various fragments can be assembled to create the linear precursor, there is no evidence in the scientific literature to suggest that this compound has been employed as an intermediate for this purpose.

Synthesis of Pharmacologically Relevant Compounds (as a synthon for drug-like molecules)

The utility of this compound as a synthon lies in its ability to introduce the 2,2-dimethyltetrahydrofuran moiety into larger molecules. This scaffold is of interest in medicinal chemistry due to its potential to improve pharmacokinetic properties such as solubility and metabolic stability.

While direct synthesis of neurochemical probes using this compound is not prominently reported, its role as an alkylating agent makes it a plausible candidate for such applications. The 2,2-dimethyltetrahydrofuran group can be incorporated into molecules designed to interact with neural targets. The synthesis would typically involve the nucleophilic substitution of the bromide by a suitable functional group on a precursor molecule.

| Reactant Type | General Reaction | Potential Product Feature |

| Amine-containing precursors | Alkylation of primary or secondary amines | Introduction of a lipophilic tetrahydrofuran tail |

| Phenolic precursors | Williamson ether synthesis | Formation of an ether linkage to an aromatic core |

| Thiol-containing precursors | Thioether formation | Incorporation of a flexible, non-polar group |

This table represents potential synthetic routes based on the known reactivity of bromomethyl compounds.

In the design of kinase inhibitors, small heterocyclic fragments are often employed to occupy specific pockets of the ATP-binding site. The 2,2-dimethyltetrahydrofuran moiety, introduced via this compound, could serve as such a fragment. Its utility would be in the synthesis of substituted heterocyclic cores, where the tetrahydrofuran ring provides a three-dimensional structure that can enhance binding affinity and selectivity.

| Kinase Inhibitor Scaffold | Synthetic Strategy | Potential Advantage of the Moiety |

| Substituted purines or pyrimidines | N-alkylation of the heterocyclic core | Improved solubility and metabolic stability |

| Indole-based inhibitors | Alkylation at the N-1 or C-3 position | Modulation of lipophilicity and cell permeability |

This table illustrates hypothetical applications in the synthesis of kinase inhibitors.

Agrochemical Synthesis (as a synthon)

In the field of agrochemicals, the introduction of specific structural motifs can influence the biological activity and physical properties of herbicides, fungicides, and insecticides. The 2,2-dimethyltetrahydrofuran group could potentially be incorporated to enhance the efficacy or modify the environmental persistence of active compounds. The synthetic approach would likely involve the reaction of this compound with a core agrochemical structure containing a nucleophilic center.

Polymer Chemistry Applications

The reactivity of the bromomethyl group also lends itself to applications in polymer chemistry, although specific examples utilizing this compound are not widely documented.

This compound could theoretically be used to synthesize monomers for specialty polymers. For instance, it could be converted into a vinyl or acrylic monomer by reaction with a suitable precursor. The resulting polymer would feature the 2,2-dimethyltetrahydrofuran group as a pendant side chain, which could impart unique thermal or mechanical properties.

| Monomer Type | Potential Polymer Property |

| Styrenic monomer | Increased glass transition temperature |

| Acrylate or methacrylate (B99206) monomer | Modified hydrophobicity and solubility |

This table outlines the potential use of this compound in creating novel monomers.

Due to the presence of the reactive C-Br bond, derivatives of this compound could be developed as cross-linking agents. By transforming the bromomethyl group into other reactive functionalities, or by using it directly to alkylate polymer chains, it could be used to create network polymers with tailored properties.

Material Science Precursors

The molecular architecture of this compound makes it an intriguing candidate for the development of novel polymers and organized molecular systems. The dimethyltetrahydrofuran moiety imparts specific stereochemical and solubility characteristics, while the bromomethyl group serves as a reactive handle for polymerization or derivatization.

The synthesis of advanced functional materials often relies on the polymerization of monomers possessing specific functionalities. This compound can be envisioned as a monomer or a precursor to a monomer in various polymerization strategies.

The presence of the bromomethyl group allows for its participation in reactions such as Williamson ether synthesis, esterification, and amination. These reactions can be employed to either synthesize novel monomers with desired properties or to functionalize existing polymers. For instance, the reaction of this compound with a diol could lead to the formation of a new diol monomer, which can then be used in condensation polymerization to produce polyesters or polyethers. The bulky and non-polar 2,2-dimethyltetrahydrofuran unit incorporated into the polymer backbone would be expected to influence the material's thermal properties, solubility, and mechanical strength.

One promising area of application is in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures, and their synthesis relies on the precise connection of organic building blocks. The reactive nature of the bromomethyl group in this compound makes it a potential candidate as a monomeric unit in the solvothermal synthesis of COFs. By reacting with multi-topic amine or phenol (B47542) linkers, it could form stable ether or amine linkages, contributing to the formation of a robust, porous framework. The incorporation of the dimethyltetrahydrofuran moiety could introduce chirality and influence the adsorption properties of the resulting COF.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-reactant/Initiator | Resulting Polymer Class | Potential Properties |

| Condensation Polymerization | Diols, Dithiols, Diamines | Polyesters, Polyethers, Polyamines | Modified thermal stability, solubility, and mechanical properties. |

| Atom Transfer Radical Polymerization (ATRP) | Initiator/Catalyst System | Functionalized Polymers | Controlled molecular weight and architecture. |

| Post-polymerization Modification | Pre-existing polymers with nucleophilic sites | Graft Copolymers | Introduction of the dimethyltetrahydrofuran moiety for tailored properties. |

| Covalent Organic Framework (COF) Synthesis | Multitopic Amine or Phenol Linkers | Porous Crystalline Polymers | High surface area, tailored pore functionality, potential for chiral separations. |

Detailed research into these synthetic avenues would be necessary to fully elucidate the properties of the resulting materials. However, the fundamental reactivity of this compound provides a strong basis for its exploration as a building block for advanced functional materials.

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The ability to form well-defined, ordered structures is at the heart of this field. This compound can serve as a precursor to molecules designed to participate in supramolecular assemblies.

By replacing the bromine atom with a functional group capable of forming specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking, metal coordination), a variety of supramolecular building blocks can be synthesized. For example, reaction with a molecule containing a hydrogen bond donor/acceptor motif, such as a derivative of uracil (B121893) or a Hamilton receptor, could yield a new molecule capable of self-assembly into higher-order structures like rosettes or tapes.

Furthermore, the chiral nature of the tetrahydrofuran ring could be exploited to create chiral supramolecular assemblies. The synthesis of amphiphilic molecules, where the dimethyltetrahydrofuran acts as the hydrophobic tail and a polar head group is introduced via the bromomethyl position, could lead to the formation of micelles, vesicles, or liquid crystalline phases. The specific stereochemistry of the tetrahydrofuran unit would influence the packing of these molecules and the morphology of the resulting assembly.

Table 2: Potential Supramolecular Building Blocks Derived from this compound

| Functional Group Introduced | Type of Supramolecular Interaction | Potential Assembly |

| Hydrogen Bonding Moieties (e.g., amides, ureas) | Hydrogen Bonding | Self-assembled monolayers, organogels, liquid crystals. |

| Aromatic Rings | π-π Stacking | Columnar structures, charge-transfer complexes. |

| Ligands for Metal Coordination | Metal-Ligand Coordination | Metallo-supramolecular cages, coordination polymers. |

| Amphiphilic Head Groups | Hydrophobic/Hydrophilic Interactions | Micelles, vesicles, Langmuir-Blodgett films. |

The design and synthesis of such supramolecular systems based on this compound would open up new avenues for the development of smart materials, sensors, and drug delivery systems. The inherent properties of the dimethyltetrahydrofuran core, combined with the versatility of the chemical modifications possible at the bromomethyl position, make it a compelling starting point for the exploration of novel supramolecular architectures.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 4-(Bromomethyl)-2,2-dimethyltetrahydrofuran in solution. Beyond simple one-dimensional spectra, advanced NMR experiments are crucial for unambiguously assigning stereochemistry and understanding the molecule's conformational preferences.

Two-dimensional (2D) NMR experiments are indispensable for mapping the intricate network of covalent bonds and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY spectra would reveal correlations between the proton at C4 and the adjacent methylene (B1212753) protons at C3 and the bromomethyl group. It would also show coupling between the two geminal protons at C3.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹JCH). sdsu.edu This is the primary method for assigning the ¹³C chemical shifts based on the already assigned ¹H spectrum. Each protonated carbon atom in the molecule would give a distinct cross-peak corresponding to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). youtube.com This is vital for piecing together the molecular skeleton. For instance, the methyl protons at C2 would show HMBC correlations to the quaternary C2 and the adjacent C3. The proton at C4 would show correlations to C3, C5, and the bromomethyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is paramount for determining the relative stereochemistry and preferred conformation. For example, NOESY could reveal spatial proximity between one of the methyl groups at C2 and the protons at C3, or between the C4 proton and protons on the C5 methylene group, depending on the ring's conformation.

The table below outlines the expected key 2D NMR correlations for this compound.

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC/HMQC Correlations (¹³C) | HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |

| H3 | H3', H4 | C3 | C2, C4, C5 | H3', H4, H5 |

| H4 | H3, H3', H (CH₂Br) | C4 | C2, C3, C5, C (CH₂Br) | H3, H5, H (CH₂Br) |

| H5 | H5' | C5 | C3, C4 | H5', H4, H (CH₃) |

| H (CH₂Br) | H4 | C (CH₂Br) | C3, C4, C5 | H4, H5 |

| H (CH₃) | - | C (CH₃) | C2, C3 | H5, other CH₃ |

Note: This is a predictive table based on the known structure. Actual chemical shifts and correlations may vary.

The tetrahydrofuran (B95107) ring is not static; it undergoes rapid conformational changes in solution, primarily through a process called pseudorotation. researchgate.netresearchgate.net Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study these conformational exchange processes.

For this compound, DNMR could be used to investigate the energy barrier of the ring's pseudorotation. At low temperatures, this process might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for individual conformers. As the temperature is raised, these signals would broaden and eventually coalesce into a time-averaged signal. Line-shape analysis of these temperature-dependent spectra can provide quantitative data on the activation energies (ΔG‡) for the conformational interchange, offering insight into the flexibility of the heterocyclic ring. copernicus.org

While solution-state NMR provides information on the average conformation, solid-state NMR (ssNMR) spectroscopy can elucidate the precise structure and intermolecular interactions of this compound in its crystalline form. nih.gov The absence of molecular tumbling in the solid state allows for the measurement of anisotropic interactions that are averaged out in solution.